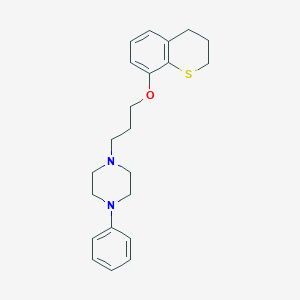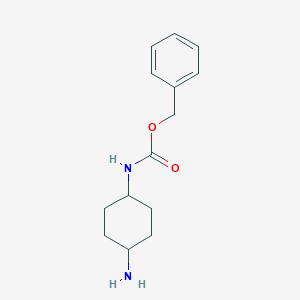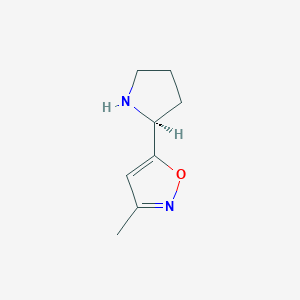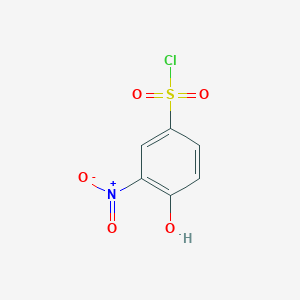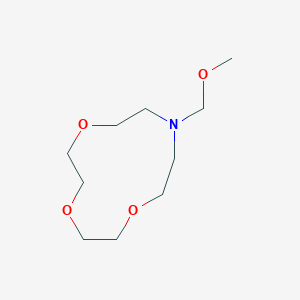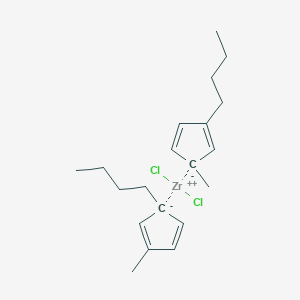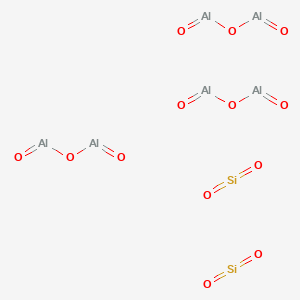
2-(1-Methoxyethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxyethyl)oxirane, also known as methyl glycidyl ether, is a chemical compound that is commonly used in various scientific research applications. It is a colorless, flammable liquid with a slight sweet odor. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxyethyl)oxirane is not fully understood. However, it is believed to react with various functional groups such as hydroxyl, carboxyl, and amine groups to form stable covalent bonds. This reaction leads to the formation of various organic compounds such as glycidyl ethers and epoxy resins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it is known to be a skin and eye irritant. Prolonged exposure to this compound can also cause respiratory problems and liver damage. Therefore, it is important to handle this compound with care and use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Methoxyethyl)oxirane in lab experiments include its unique chemical properties, which allow for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and the need for appropriate protective equipment when handling it.
Orientations Futures
There are several future directions for the use of 2-(1-Methoxyethyl)oxirane in scientific research. One direction is the development of more efficient and environmentally friendly synthesis methods. Another direction is the use of this compound in the production of biodegradable polymers and coatings. Additionally, the use of this compound in the synthesis of new drugs and pharmaceuticals is an area of potential future research.
Conclusion:
In conclusion, this compound is a chemical compound that is widely used in various scientific research applications. Its unique chemical properties make it a valuable reagent in the synthesis of various organic compounds. However, its potential toxicity requires appropriate handling and protective equipment. Future research in this field could lead to the development of more efficient and environmentally friendly synthesis methods, as well as the production of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 2-(1-Methoxyethyl)oxirane is usually carried out by the reaction of epichlorohydrin with methanol in the presence of a base catalyst such as sodium hydroxide. The reaction is exothermic and is usually carried out under reflux conditions. The resulting product is then purified by distillation to obtain pure this compound.
Applications De Recherche Scientifique
2-(1-Methoxyethyl)oxirane is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as glycidyl ethers, epoxy resins, and glycerol derivatives. It is also used as a cross-linking agent in the production of polymers and coatings. Additionally, it is used as a solvent in various chemical reactions.
Propriétés
Numéro CAS |
143587-91-1 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
2-(1-methoxyethyl)oxirane |
InChI |
InChI=1S/C5H10O2/c1-4(6-2)5-3-7-5/h4-5H,3H2,1-2H3 |
Clé InChI |
IKUAUHZFSKCAIQ-UHFFFAOYSA-N |
SMILES |
CC(C1CO1)OC |
SMILES canonique |
CC(C1CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



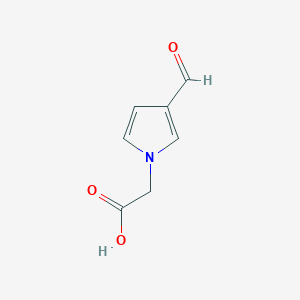
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
